
茶碱
描述
Theophyllol, also known as Theophylline, is a bronchodilator used to treat symptoms of asthma, bronchitis, emphysema, and other breathing problems . It is a potent phosphodiesterase (PDE) inhibitor, adenosine receptor antagonist, and histone deacetylase (HDAC) activator .
Molecular Structure Analysis
The molecular formula of Theophyllol is C7H7N4NaO2·C2H3NaO2, and its molecular weight is 284.18 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Theophyllol is a solid substance at 20 degrees Celsius and should be stored under inert gas . It is moisture-sensitive .科学研究应用
茶碱在细胞工程研究中的应用
茶碱是一种天然存在的生物碱,已广泛用于细胞工程研究。它的主要应用是在构建和表征用于调节基因表达的合成核糖开关。这些核糖开关已被用于控制细胞运动性、调节碳代谢、构建逻辑门、筛选突变酶和控制细胞凋亡等不同领域。茶碱的作用延伸到通过 CRISPR 系统调节 RNA 干扰和基因组编辑。这凸显了它在过去 25 年中在合成生物学和代谢工程中的重要影响,展示了它在细胞工程应用中的多功能性 (Wrist、Sun 和 Summers,2020)。
茶碱对肿瘤坏死因子-α 的影响
茶碱已被研究其对血液单核细胞和肺泡巨噬细胞释放肿瘤坏死因子-α (TNF-α) 的影响。已经发现它可以剂量依赖性地减少人血单核细胞中 TNF-α 的释放,在特定浓度下观察到显着的抑制作用。在大鼠血单核细胞和肺泡巨噬细胞中也观察到这种抑制作用,表明在不同物种中具有广泛的应用。茶碱减少 TNF-α 释放表明其在支气管高反应性和哮喘等疾病中的潜在治疗活性,因为 TNF-α 在这些病理中起作用 (Spatafora、Chiappara、Merendino、D'Amico、Bellia 和 Bonsignore,1994)。
实验设计和药物制剂
在制药行业,茶碱一直是优化赋形剂混合物成分的实验研究主题。研究的重点是使用特定设计规划混合物实验,以分析每种混合物成分的混合特性并估计经验模型。这种方法有助于识别以茶碱的高溶解度值表征的最佳区域,提供对其在药物制剂中的行为的见解,并有助于开发更有效的药物递送系统 (Campisi、Chicco、Vojnovic 和 Phan-tan-luu,1998)。
作用机制
Target of Action
Theophyllol, also known as Theophylline, primarily targets phosphodiesterase (PDE) enzymes and adenosine receptors . These targets play crucial roles in various physiological processes. Phosphodiesterase enzymes are involved in the breakdown of cyclic AMP in smooth muscle cells, while adenosine receptors are involved in various functions such as neurotransmission and inflammation.
Mode of Action
Theophyllol interacts with its targets to bring about changes in cellular function. It acts as a competitive inhibitor of phosphodiesterase enzymes , particularly PDE3 . By inhibiting these enzymes, Theophyllol prevents the breakdown of cyclic AMP, leading to an increase in its levels. This results in the relaxation of bronchial smooth muscle and reduction of airway responsiveness to various stimuli .
Theophyllol also acts as an adenosine receptor antagonist . By blocking these receptors, it prevents the actions of adenosine, a molecule that can cause bronchoconstriction and inflammatory responses.
Biochemical Pathways
Theophyllol’s action on phosphodiesterase enzymes and adenosine receptors affects several biochemical pathways. The increase in cyclic AMP levels leads to the activation of protein kinase A, which then phosphorylates various target proteins, leading to changes in cell function . The antagonism of adenosine receptors can affect various signaling pathways involved in inflammation and neurotransmission .
Pharmacokinetics
Theophyllol exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is absorbed rapidly and completely after oral administration . Theophyllol is distributed throughout the body, with a distribution volume of approximately 0.45 L/kg based on ideal body weight . It is metabolized in the liver by cytochrome P450 isoenzymes, mainly CYP1A2, to form active metabolites . Theophyllol is excreted in the urine, with about 10% excreted as unchanged drug .
Result of Action
The primary molecular and cellular effect of Theophyllol’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps in managing conditions like asthma and chronic obstructive pulmonary disease (COPD). Theophyllol also has anti-inflammatory effects, as it increases the production of anti-inflammatory cytokines and inhibits the production of inflammatory ones .
Action Environment
The action, efficacy, and stability of Theophyllol can be influenced by various environmental factors. These include factors like pH and temperature, which can affect the absorption and stability of the drug. Additionally, factors like diet and the presence of other drugs can affect the metabolism and excretion of Theophyllol, thereby influencing its efficacy .
安全和危害
生化分析
Biochemical Properties
Theophyllol plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It is known to inhibit phosphodiesterase, an enzyme that breaks down cyclic adenosine monophosphate (cAMP), thereby increasing cAMP levels in cells . This interaction leads to the relaxation of airway smooth muscle and has anti-inflammatory effects by increasing interleukin-10 and inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) from entering the nucleus . Theophyllol also acts as an adenosine receptor antagonist and a histone deacetylase activator, further influencing various biochemical pathways .
Cellular Effects
Theophyllol affects various types of cells and cellular processes. It relaxes bronchial smooth muscle, increases heart muscle contractility and efficiency, and has anti-inflammatory effects . The compound influences cell signaling pathways by blocking the action of adenosine, an inhibitory neurotransmitter that induces sleep and contracts smooth muscles . Additionally, Theophyllol impacts gene expression by inhibiting phosphodiesterase and activating histone deacetylase, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Theophyllol involves several binding interactions with biomolecules. It inhibits phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate, which relaxes airway smooth muscle . Theophyllol also blocks adenosine receptors, preventing the inhibitory effects of adenosine on neurotransmission . Furthermore, it activates histone deacetylase, which decreases inflammatory gene expression by altering chromatin structure . These interactions collectively contribute to the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Theophyllol change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that Theophyllol maintains its efficacy in relaxing airway smooth muscle and reducing inflammation over extended periods . Its stability and degradation rates can vary depending on the experimental conditions, such as temperature and pH levels .
Dosage Effects in Animal Models
The effects of Theophyllol vary with different dosages in animal models. At lower doses, it effectively relaxes airway smooth muscle and reduces inflammation without significant adverse effects . At higher doses, Theophyllol can cause toxic effects, including cardiac dysrhythmias and seizures . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
Theophyllol is involved in several metabolic pathways, primarily through its interaction with enzymes such as phosphodiesterase and histone deacetylase . It affects metabolic flux by increasing cyclic adenosine monophosphate levels and altering gene expression . The compound’s metabolism involves hepatic enzymes, including cytochrome P450 isoenzymes, which play a role in its biotransformation and elimination .
Transport and Distribution
Theophyllol is transported and distributed within cells and tissues through various mechanisms. It is well absorbed when taken orally and distributes rapidly into fat-free tissues and body water . Approximately 40% of Theophyllol is bound to plasma proteins, primarily albumin . It also passes freely across the placenta, into breast milk, and into cerebrospinal fluid .
Subcellular Localization
The subcellular localization of Theophyllol is crucial for its activity and function. It is distributed in the extracellular fluid, placenta, mother’s milk, and central nervous system . The compound’s localization is influenced by its binding to plasma proteins and its ability to cross cellular membranes . These factors contribute to its therapeutic effects and potential side effects.
属性
IUPAC Name |
disodium;1,3-dimethyl-2-oxopurin-6-olate;acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.C2H4O2.2Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-2(3)4;;/h3,12H,1-2H3;1H3,(H,3,4);;/q;;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRNMXPUTQVFOA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4Na2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
8002-89-9 | |
| Record name | Theophylline sodium acetate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008002899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Theophyllol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THEOPHYLLINE SODIUM ACETATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75YK6TWH9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



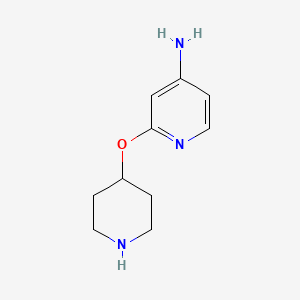
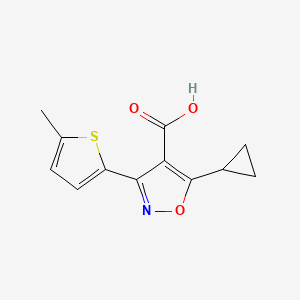
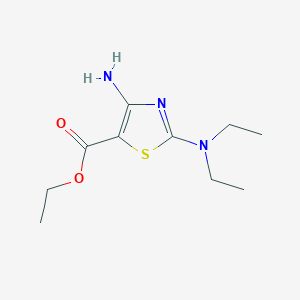
![N-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434442.png)

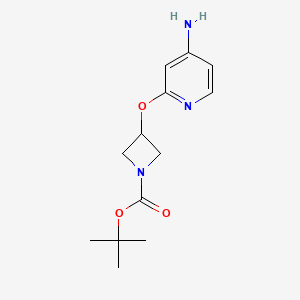

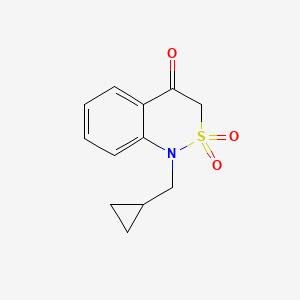

![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434454.png)
![8-Oxa-2-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B1434455.png)
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434456.png)
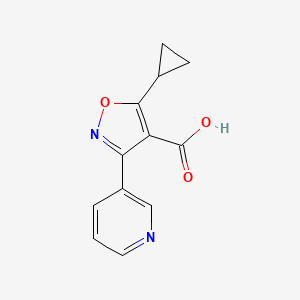
![(2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate](/img/structure/B1434459.png)